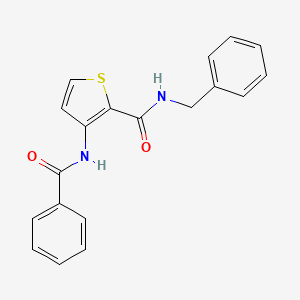

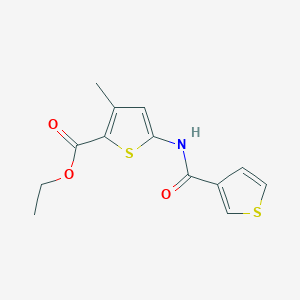

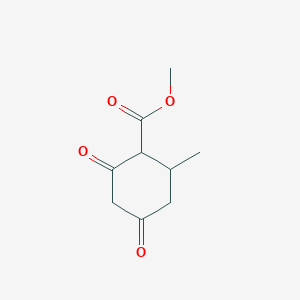

3-benzamido-N-benzylthiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-benzamido-N-benzylthiophene-2-carboxamide (BBTC) is a novel and promising compound that has recently been developed for use in a variety of scientific research applications. It is a member of the thiophene family, a class of aromatic heterocyclic compounds known for their versatile properties and wide range of applications. BBTC has been found to possess unique properties that make it an attractive candidate for use in various scientific research applications.

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

- Chlorosulfonation : N-Benzylthiophen-2-carboxamide, a related compound, has been used in chlorosulfonation reactions, yielding derivatives that show preliminary biological activity against fungi, insects, and weeds (Cremlyn, Ellis, & Pinney, 1989).

- Crystal Structure : N-Butylthiophen-3-carboxamide, another related compound, has been studied for its crystal structure, providing insights into molecular conformations which are crucial for understanding chemical reactivity and interactions (Gable, Laws, & Schiesser, 1997).

Synthesis Optimization

- Azomethine Derivatives : Azomethine derivatives of related thiophene carboxamides show potential cytostatic, antitubercular, and anti-inflammatory activities, with optimized synthesis and analysis methods contributing to medical chemistry and pharmaceutical science (Chiriapkin, Kodonidi, & Larsky, 2021).

Chemical Transformations

- Dearomatising Rearrangements : Thiophenecarboxamides with specific substituents undergo cyclisation and rearrangement to form other chemical structures like pyrrolinones and azepinones, demonstrating the versatility of these compounds in synthetic chemistry (Clayden, Turnbull, Helliwell, & Pinto, 2004).

Antimicrobial Applications

- Synthesis and Antimicrobial Evaluation : Derivatives of thiophenecarboxamides have been synthesized and evaluated for their antimicrobial efficacy, indicating their potential in developing new antibacterial agents (Talupur, Satheesh, & Chandrasekhar, 2021).

Isotopic Synthesis for Antitumor Agents

- Labelled Compounds for Antitumor Agents : Specific thiophenecarboxamides have been synthesized with isotopic efficiency, highlighting their potential role in antitumor research (Shinkwin & Threadgill, 1996).

Propiedades

IUPAC Name |

3-benzamido-N-benzylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O2S/c22-18(15-9-5-2-6-10-15)21-16-11-12-24-17(16)19(23)20-13-14-7-3-1-4-8-14/h1-12H,13H2,(H,20,23)(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBSWTIFHEVZWSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=C(C=CS2)NC(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-benzamido-N-benzylthiophene-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

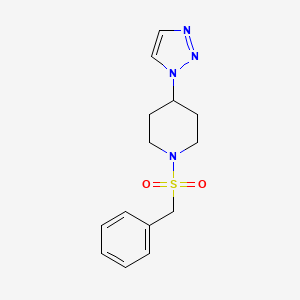

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethoxy-3-(phenylsulfonyl)quinolin-4-amine](/img/structure/B2382395.png)

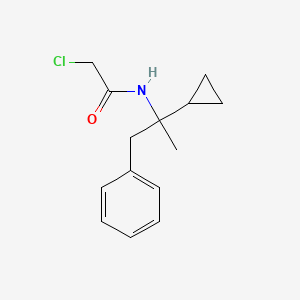

![2-Amino-2-[3-(2-chlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2382398.png)

![(2S,3S,4S,5R,6R)-6-[[(3S,4S,6Ar,6bS,8aR,11R,14bR)-4,11-bis(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-9-oxo-2,3,4a,5,6,7,8,10,12,12a,14,14a-dodecahydro-1H-picen-3-yl]oxy]-5-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B2382410.png)

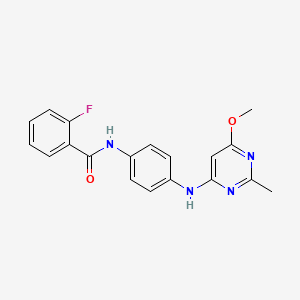

![4,6-Dimethyl-2-[(4-methylphenyl)sulfanyl]-3-[(4-methylphenyl)sulfonyl]pyridine](/img/structure/B2382415.png)

![Benzyl 2-((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate](/img/structure/B2382418.png)